What is the chemical structure and properties of N-Caffeoyltyramine
What is the chemical structure and properties of N-Caffeoyltyramine
An In-depth Technical Guide to N-Caffeoyltyramine: From Chemical Structure to Therapeutic Potential
Introduction
N-Caffeoyltyramine, a prominent member of the hydroxycinnamic acid amide family, is a naturally occurring bioactive compound that has garnered significant attention within the scientific community.[1] Structurally, it is formed through the condensation of caffeic acid, a well-known phenolic acid, and the biogenic amine tyramine via an amide linkage.[1] This compound is widely distributed throughout the plant kingdom, with notable concentrations found in species such as Cannabis sativa (hemp), the root bark of Lycium chinense (goji berry), and Tribulus terrestris.[1][2] Its presence in these botanicals is often linked to plant defense and developmental processes.[1]
Academic and preclinical research has illuminated a diverse range of pharmacological activities for N-Caffeoyltyramine. These include potent antioxidant, anti-inflammatory, neuroprotective, and metabolic-regulating properties.[1][3][4] Recent studies have particularly highlighted its role as a potent agonist for hepatocyte nuclear factor 4α (HNF4α), suggesting its potential in addressing metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and in modulating gut barrier function.[1][5] This guide provides a comprehensive technical overview of N-Caffeoyltyramine, detailing its chemical characteristics, biological functions, and the experimental methodologies used to investigate its properties, aimed at researchers and professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of N-Caffeoyltyramine is fundamental to its study and application.
Molecular Structure
N-Caffeoyltyramine is characterized by its distinct molecular architecture, which dictates its biological activity. The IUPAC name for its predominant isomer is (E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.[6]
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Core Components: The structure consists of a caffeic acid moiety, which features a catechol group (two hydroxyl groups on the phenyl ring), linked by an amide bond to a tyramine molecule.
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Stereochemistry: The presence of a carbon-carbon double bond in the caffeoyl portion gives rise to two geometric isomers: trans and cis. The trans isomer, also referred to as the E-isomer, is the more stable and predominantly occurring form under physiological conditions. Isomerization to the cis form can be induced by factors like UV light.
Caption: 2D chemical structure of N-trans-Caffeoyltyramine.
Physicochemical Data Summary
The key physicochemical properties of N-Caffeoyltyramine are summarized in the table below, providing essential information for experimental design and handling.
| Property | Value | Source |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | PubChem[6] |
| Molecular Formula | C₁₇H₁₇NO₄ | PubChem[6] |
| Molecular Weight | 299.32 g/mol | PubChem[6], ChemFaces[7] |
| CAS Number | 103188-48-3 | PubChem[6], MedchemExpress[3] |
| Appearance | White to off-white solid/powder | MedchemExpress[3], ChemFaces[7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | MedchemExpress[3], ChemFaces[7] |
| Storage | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months. | MedchemExpress[3] |
| SMILES | C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | PubChem[6] |
| InChIKey | VSHUQLRHTJOKTA-XBXARRHUSA-N | PubChem[6] |
Natural Occurrence and Biosynthesis
N-Caffeoyltyramine is a secondary metabolite synthesized by a variety of plant species, where its concentration can vary significantly between different plant tissues and cultivars.
Botanical Distribution
This compound is notably abundant in several well-known plants.
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Cannabis sativa L. (Hemp): It is a major phenylpropanoid amide in hemp, particularly concentrated in the seeds and hull.[8] Concentrations in hull fractions can range from 267 to 287 mg/kg.[8]
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Lycium chinense (Goji Berry): The root bark of the goji berry plant is another significant source, from which both trans- and cis-isomers have been isolated.[1]
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Tribulus terrestris: The fruits of this plant contain N-Caffeoyltyramine, which is believed to contribute to its traditional medicinal uses.[8]
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Other Sources: It has also been identified in the bulbs of Allium tripedale, the stems of Capsicum annuum, and the seeds of Annona crassiflora Mart.[1][8]
| Plant Source | Part | Reported Concentration |
| Cannabis sativa (Hemp) | Hull Fractions | 267 - 287 mg/kg |
| Cannabis sativa (Hemp) | Defatted Seeds (Italian "CS" cultivar) | 723 µg/g |
| Lycium chinense | Root Bark | 0.00185% yield (14.8 mg) |
Biosynthesis Pathway
The biosynthesis of N-Caffeoyltyramine originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves the convergence of two distinct branches: the general phenylpropanoid pathway to form the caffeic acid moiety, and the pathway to form tyramine.
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Caffeic Acid Synthesis: L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation steps, catalyzed by enzymes like cinnamate-4-hydroxylase (C4H) , leads to the formation of p-coumaric acid and subsequently caffeic acid.
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Tyramine Synthesis: L-tyrosine is decarboxylated by tyrosine decarboxylase to produce tyramine.
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Amide Bond Formation: Finally, an acyltransferase enzyme catalyzes the condensation of caffeoyl-CoA (the activated form of caffeic acid) with tyramine to form N-Caffeoyltyramine.
Caption: Simplified biosynthesis pathway of N-Caffeoyltyramine.
Biological Activities and Mechanisms of Action
N-Caffeoyltyramine exhibits a wide spectrum of biological effects, making it a compound of significant therapeutic interest.
Antioxidant and Free Radical Scavenging Activity
The potent antioxidant capacity of N-Caffeoyltyramine is a cornerstone of its biological activity.[1] This property is primarily attributed to the catechol group (3,4-dihydroxyphenyl) of the caffeic acid moiety, which can readily donate hydrogen atoms to neutralize free radicals.[1] Studies have shown its ability to effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[5] Its antioxidant capacity has been demonstrated to be comparable to that of quercetin, a well-established antioxidant flavonoid.[1]
Anti-inflammatory Effects
N-Caffeoyltyramine is a potent modulator of inflammatory responses.[3][7] In preclinical models, it has been shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).[4][7]
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Mechanism: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4][7]
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Cytokine Modulation: It downregulates the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]
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Signaling Pathway: The anti-inflammatory effects are mediated, at least in part, by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway.[7]
Caption: N-Caffeoyltyramine's inhibition of the JNK inflammatory pathway.
Neuroprotective Effects
N-Caffeoyltyramine has demonstrated significant neuroprotective potential. In studies using PC12 neuronal cells, it protects against hydrogen peroxide (H₂O₂)-induced cytotoxicity by mitigating oxidative stress.[5] At concentrations ranging from 5 to 40 µM, it was shown to decrease lactate dehydrogenase (LDH) release, reduce the production of intracellular ROS, and inhibit apoptosis.[5] Furthermore, it has been observed to alter the expression of microRNAs in human neural cells, suggesting a role in epigenetic regulation within the nervous system.[3]
Metabolic Regulation via HNF4α Agonism
One of the most compelling recent discoveries is the identification of N-Caffeoyltyramine as a potent agonist of Hepatocyte Nuclear Factor 4α (HNF4α).[1][5][9] HNF4α is a crucial nuclear transcription factor that governs genes involved in lipid metabolism, glucose homeostasis, and intestinal barrier function.
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Hepatic Steatosis: By activating HNF4α, it may promote the reversal of hepatic steatosis (fatty liver).[1][9]
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Weight Management: It has been linked to promoting weight loss by increasing mitochondrial mass and fatty acid oxidation.[9]
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Gut Health: In vivo studies show that N-Caffeoyltyramine can induce the intestinal expression of HNF4α, leading to an increase in Paneth cells, which are critical for maintaining the intestinal barrier.[5]
Pharmacokinetics and Metabolism
The bioavailability and metabolic fate of N-Caffeoyltyramine are critical for understanding its in vivo efficacy. Current evidence suggests that, like many phenolic compounds, its absorption in its native form is limited, likely less than 2% in humans.[2]
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Forms in Nature: In plants, it exists in both free and bound forms, where it is covalently linked to cell wall structures. The bound forms are not bioaccessible until they are released through food processing or, more significantly, by the action of gut microbiota.[2]
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Metabolism: It is probable that the primary bioactive compounds in circulation are not N-Caffeoyltyramine itself, but rather the metabolites produced by host enzymes and microbial fermentation in the gut.[2] The amide bond can be hydrolyzed to release caffeic acid and tyramine, which are then further metabolized.
Experimental Protocols and Analytical Methodologies
Robust and validated methods are essential for the accurate study of N-Caffeoyltyramine.
Chemical Synthesis
While N-Caffeoyltyramine is a natural product, chemical synthesis is crucial for producing standards and exploring structure-activity relationships. The primary strategy involves forming an amide bond between caffeic acid and tyramine.
Protocol: Amide Synthesis using a Coupling Reagent
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Acid Activation: Dissolve caffeic acid in a suitable aprotic solvent (e.g., Dichloromethane or DMF). Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a modern equivalent (e.g., HATU) and an activator like 4-Dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes to form the activated ester.[10]
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Amine Addition: Add a solution of tyramine in the same solvent to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel.
Analytical Characterization
High-performance chromatography coupled with sensitive detection is the gold standard for the analysis of N-Caffeoyltyramine.
Protocol: Quantification by UHPLC-MS/MS
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Sample Preparation: Extract the compound from the matrix (e.g., plant tissue, plasma) using a solvent like methanol. Centrifuge to remove particulates. The supernatant may be diluted or subjected to Solid Phase Extraction (SPE) for cleanup if necessary.
-
Chromatographic Separation:
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System: Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~5% B to 95% B over several minutes.
-
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
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Detection: Multiple Reaction Monitoring (MRM) for high selectivity. The deprotonated molecular ion [M-H]⁻ at m/z 298.1 is selected as the precursor.[1] A common and specific precursor-to-product ion transition for quantification is m/z 299 → 137 .[1]
-
-
Quantification: Create a calibration curve using certified reference standards of N-Caffeoyltyramine to quantify the compound in the unknown samples.
In Vitro Anti-inflammatory Assay
This protocol describes a common method to assess the anti-inflammatory activity of N-Caffeoyltyramine by measuring nitric oxide production.
Protocol: Nitric Oxide (NO) Inhibition Assay
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Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of N-Caffeoyltyramine (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.
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Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours.
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NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent system. The absorbance is read at ~540 nm.
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Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value, which is the concentration of N-Caffeoyltyramine required to inhibit NO production by 50%.
Caption: Experimental workflow for the in vitro NO inhibition assay.
Conclusion and Future Directions
N-Caffeoyltyramine stands out as a natural product with significant therapeutic potential, underpinned by its robust antioxidant, anti-inflammatory, neuroprotective, and unique metabolic-regulating activities. Its role as a potent HNF4α agonist opens new avenues for developing treatments for metabolic syndrome, NAFLD, and inflammatory bowel disease.
While preclinical data are promising, further research is essential. Future efforts should focus on:
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Clinical Bioavailability: Conducting human studies to accurately determine the pharmacokinetics and metabolism of N-Caffeoyltyramine and identify its key bioactive metabolites.[2]
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Mechanism Elucidation: Deeper investigation into the downstream targets of HNF4α activation and other signaling pathways modulated by this compound.
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Therapeutic Efficacy: Well-designed clinical trials are needed to validate the health benefits observed in preclinical models and establish safe and effective dosages for various conditions.
The comprehensive body of evidence strongly supports the continued exploration of N-Caffeoyltyramine as a lead compound for the development of novel therapeutics.
References
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Taylor & Francis Online. Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review. [Link]
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Thammasat University e-Thesis. SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES. [Link]
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ResearchGate. N-trans-?-caffeoyl tyramine isolated from Tribulus terrestris exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 cells. [Link]
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BioCrick. N-trans-caffeoyltyramine | CAS:103188-48-3. [Link]
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PubChem, National Institutes of Health. N-Caffeoyltyramine | C17H17NO4 | CID 9994897. [Link]
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FooDB. Showing Compound N-trans-Caffeoyltyramine (FDB011018). [Link]
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